2-(4-Methylpiperidin-1-yl)-4-phenylthiazole

Beschreibung

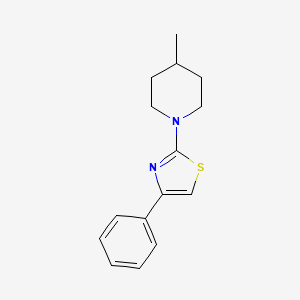

2-(4-Methylpiperidin-1-yl)-4-phenylthiazole is a heterocyclic compound featuring a thiazole core substituted with a phenyl group at position 4 and a 4-methylpiperidine moiety at position 2 (Figure 1). Thiazole derivatives are renowned for their diverse pharmacological activities, including antimicrobial, antifungal, and anticancer properties . This compound’s structural uniqueness lies in the piperidine substituent, which may enhance lipophilicity and modulate binding interactions with biological targets .

Eigenschaften

IUPAC Name |

2-(4-methylpiperidin-1-yl)-4-phenyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2S/c1-12-7-9-17(10-8-12)15-16-14(11-18-15)13-5-3-2-4-6-13/h2-6,11-12H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GANYZYCCNODOBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NC(=CS2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methylpiperidin-1-yl)-4-phenylthiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-methylpiperidine with a thiazole derivative under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of production .

Analyse Chemischer Reaktionen

1.1. Formation of the Thiazole Core

The synthesis begins with the construction of the 4-phenylthiazole framework. A typical approach involves the reaction of a thiourea with a ketone or aldehyde under cyclization conditions. For example:

-

Acetophenone + Thiourea + Iodine : This combination cyclizes to form 2-amino-4-phenylthiazole (I ), a common intermediate .

-

Coupling with Diazonium Salts : The amino group in I can react with diazonium salts (e.g., from aniline) to introduce substituents, though this step may not directly apply to the target compound .

Analytical Characterization

The compound is typically characterized using spectroscopic and chromatographic techniques:

2.1. Spectroscopic Data

2.2. Physical Data

| Property | Value/Range |

|---|---|

| Crystallization | Ethanol or DMF |

| Melting Point | Varies by substituent |

| Solubility | DMSO, THF, ethyl acetate |

3.1. Biological Activity

While direct data for the target compound is unavailable, analogous thiazole derivatives exhibit:

-

Anticancer Activity : IC₅₀ values as low as 2.01 µM against HT29 cells .

-

Antibacterial Effects : Potent activity against MRSA via inhibition of cell wall synthesis .

-

Enzyme Inhibition : Selective BuChE inhibition (IC₅₀ = 75.12 µM) .

3.2. Structural Activity Relationships (SAR)

-

Substituent Effects : Lipophilic groups (e.g., –CH₃) enhance binding to hydrophobic pockets in targets .

-

Hydrogen Bonding : Amide protons (δ ~13.5 ppm) participate in intermolecular interactions .

Comparison of Synthetic Methods

| Method | Advantages | Limitations |

|---|---|---|

| Cyclization | Forms core structure directly | Requires halide catalysts |

| Cross-Coupling | Introduces diverse substituents | High cost of catalysts |

| One-Pot Synthesis | Simplified workup | Limited to hydrazine groups |

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Research indicates that thiazole derivatives exhibit significant antibacterial properties. A study demonstrated that compounds similar to 2-(4-Methylpiperidin-1-yl)-4-phenylthiazole displayed potent activity against various multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antibacterial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | MRSA | 1.17 µg/mL |

| Compound B | Vancomycin-resistant Enterococcus | 1.56 µg/mL |

| Compound C | E. coli | 12 µg/mL |

These findings suggest that This compound may serve as a lead compound for developing new antibiotics.

Anticancer Potential

Thiazole derivatives have also been studied for their anticancer properties. The compound shows promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibits proliferation of cancer cells | |

| Neuroprotective | Modulation of neurotransmitter systems | |

| Enzyme Inhibition | Possible inhibition of specific enzymes |

Treatment of Metabolic Disorders

The compound has potential applications in treating metabolic disorders such as type 2 diabetes and obesity by inhibiting enzymes involved in glucocorticoid metabolism . This inhibition can lead to improved insulin sensitivity and reduced fat accumulation.

Neurological Disorders

Given its ability to cross the blood-brain barrier, This compound may have neuroprotective effects, making it a candidate for treating conditions like Alzheimer's disease and mild cognitive impairment .

Case Studies

- Study on Antibacterial Efficacy : A series of phenylthiazoles were synthesized and tested against MRSA. The study found that certain derivatives exhibited rapid bactericidal activity, outperforming traditional antibiotics like vancomycin .

- Anticancer Research : A related compound demonstrated significant anti-proliferative activity against breast cancer cell lines in vitro, suggesting that similar thiazole derivatives could be effective in cancer therapy .

Wirkmechanismus

The mechanism of action of 2-(4-Methylpiperidin-1-yl)-4-phenylthiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Thiazole Derivatives

Structural Analogues and Substituent Effects

The biological and physicochemical properties of thiazole derivatives are heavily influenced by substituents at positions 2 and 3. Below is a comparative analysis:

Table 1: Substituent Variations and Key Properties

Key Observations :

- Piperidine vs. Hydrazine Substituents : Piperidine-containing derivatives (e.g., the target compound) may exhibit improved membrane permeability compared to hydrazine-based analogs (e.g., 2h, 2l) due to reduced polarity . However, hydrazine derivatives demonstrate superior antifungal potency, suggesting that the hydrazine moiety is critical for target binding .

- Aromatic vs. Aliphatic Substituents : Phenyl at position 4 is conserved in most bioactive analogs, indicating its role in π-π stacking interactions with biological targets .

Table 2: Antifungal Activity Comparison

Notes:

- Hydrazine derivatives (e.g., 2h, 2l) outperform ketoconazole, highlighting the importance of the hydrazine linker .

Biologische Aktivität

2-(4-Methylpiperidin-1-yl)-4-phenylthiazole is a synthetic compound that incorporates a thiazole ring and a piperidine moiety, specifically 4-methylpiperidine. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly against various pathogens and in neuropharmacological contexts.

Antiparasitic Activity

Research has highlighted the antiparasitic properties of thiazole derivatives, including this compound. A study indicated that compounds with similar structures exhibited significant activity against Trypanosoma brucei, the causative agent of human African trypanosomiasis. In murine models, certain analogues showed complete cures, suggesting that modifications to the thiazole framework could enhance efficacy against this disease .

Enzyme Inhibition

Compounds containing thiazole rings have also been studied for their inhibitory effects on acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. The inhibition of AChE leads to increased levels of acetylcholine, which can improve cognitive function. In vitro studies have shown that several thiazole derivatives exhibit promising AChE inhibitory activities, with IC50 values indicating effective inhibition at low concentrations .

Case Study 1: Antitrypanosomal Efficacy

In a comparative study involving various thiazole derivatives, this compound was evaluated for its efficacy against T. brucei. The results demonstrated that this compound exhibited significant antiparasitic activity, achieving an EC50 value comparable to leading antitrypanosomal agents. The compound's mechanism of action is believed to involve disruption of the parasite's metabolic processes .

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective potential of thiazole derivatives, including this compound. The compound was shown to reduce oxidative stress markers in neuronal cell cultures, suggesting its potential utility in treating neurodegenerative conditions. The protective effects were attributed to the modulation of signaling pathways involved in cell survival and apoptosis .

Research Findings

Q & A

Basic Research Questions

Q. What synthetic routes are optimized for preparing 2-(4-Methylpiperidin-1-yl)-4-phenylthiazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via cyclocondensation or nucleophilic substitution. For example, derivatives of 4-phenylthiazole with piperidine groups are synthesized using phenylhydrazine and substituted ketones under reflux in ethanol or methanol. Yield optimization requires controlled stoichiometry (e.g., 1:1 molar ratio of thiazole precursors to methylpiperidine derivatives) and catalysts like triethylamine. Purity is validated via melting point analysis, IR spectroscopy (C–N stretch at ~1,250 cm⁻¹), and NMR (δ 2.3–2.5 ppm for methylpiperidine protons) .

Q. Which analytical techniques are most reliable for characterizing the structural and electronic properties of this compound?

- Methodological Answer :

- Structural Validation : Single-crystal X-ray diffraction (SC-XRD) provides bond lengths (e.g., C–S bond: ~1.68 Å) and dihedral angles (thiazole-phenyl torsion ~15°). Triclinic or monoclinic crystal systems are common, as seen in related thiazole-piperidine hybrids .

- Spectroscopy : H/C NMR identifies substituent environments (e.g., methylpiperidine protons at δ 1.4–1.6 ppm). UV-Vis spectroscopy (λmax ~280–320 nm) reveals π→π* transitions in the thiazole ring .

- Elemental Analysis : Carbon and nitrogen content should match theoretical values within ±0.3% .

Advanced Research Questions

Q. How can computational methods (e.g., TD-DFT) predict the photophysical behavior of this compound?

- Methodological Answer : Time-dependent density functional theory (TD-DFT) at the B3PW91/6-31+G(d,p) level simulates excited-state intramolecular proton transfer (ESIPT) and absorption spectra. For thiazole derivatives, frontier molecular orbitals (HOMO-LUMO gaps ~3.5–4.0 eV) correlate with experimental λmax. Solvent effects are modeled using IEFPCM, with DMSO or acetonitrile showing bathochromic shifts due to polarity .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in silico studies for this compound?

- Methodological Answer :

- Binding Affinity Discrepancies : If molecular docking (e.g., AutoDock Vina) predicts strong binding to a target (e.g., Mycobacterium tuberculosis enzyme) but in vitro assays show low activity, check assay conditions (e.g., pH, solvent). For example, DMSO >1% may inhibit protein function .

- Metabolic Stability : Use hepatic microsome assays to compare with computational ADMET predictions (e.g., CYP450 metabolism in SwissADME). Adjust substituents (e.g., fluorophenyl groups) to enhance metabolic stability .

Q. How does the methylpiperidine moiety influence the compound’s interaction with biological macromolecules like human serum albumin (HSA)?

- Methodological Answer : Fluorescence quenching assays (Stern-Volmer analysis) quantify binding constants (K ~10⁴–10⁵ M⁻¹). Synchronous fluorescence at Δλ = 15 nm/60 nm shows conformational changes in HSA’s Trp-214 residue upon binding. Molecular dynamics simulations (e.g., GROMACS) reveal hydrophobic interactions between the methylpiperidine group and HSA’s subdomain IIA .

Data Contradiction Analysis

Q. Why do crystallographic data and DFT-optimized geometries sometimes disagree for thiazole derivatives?

- Methodological Answer : Crystal packing forces (e.g., van der Waals interactions) can distort bond angles vs. gas-phase DFT models. For example, SC-XRD may show a thiazole ring dihedral angle of 10° with phenyl, while DFT predicts 5°. Use periodic boundary conditions in DFT (e.g., CASTEP) to account for crystal lattice effects .

Q. How to address inconsistent cytotoxicity results across cell lines?

- Methodological Answer : Normalize data to cell viability controls (e.g., MTT assays) and validate with clonogenic assays. For instance, IC50 variations between HeLa and MCF-7 cells may arise from differential expression of ABC transporters. Use efflux pump inhibitors (e.g., verapamil) to confirm .

Reference Table: Key Experimental Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.